![molecular formula C13H11N5O2S B2652306 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448132-40-8](/img/structure/B2652306.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis
According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole has higher values of E LUMO and energy band gap (E g ), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .Chemical Reactions Analysis
These compounds have been used as potential visible-light organophotocatalysts . They were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis
The optical and electrochemical properties of compounds based on benzo[c][1,2,5]thiadiazole have been studied . A detailed study showed a red shift of absorption maxima with lower absorptive and luminescent capacity .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
2,1,3-Benzothiadiazole (BT) and its derivatives, which include the compound , are very important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes .
Organic Solar Cells
BT-based compounds are also used in the construction of organic solar cells. Their strong electron-withdrawing ability can improve the electronic properties of the resulting organic materials .
Organic Field-Effect Transistors
The compound can be used in the development of organic field-effect transistors. The BT unit’s strong electron-withdrawing ability can enhance the electronic properties of the resulting organic materials .
Photovoltaic Devices
Electron donor–acceptor (D–A) systems based on the benzo[c]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics .
Fluorescent Sensors
BTZ-based systems have also been explored as fluorescent sensors. The photophysical behavior of such derivatives can be tuned by functionalization of BTZ or coordination to suitable metal ions .
Photocatalysis
Photoluminescent organic compounds and transition metal complexes with organic ligands, including those based on BTZ, are important components in various scientific applications, including photocatalysis .
Photodynamic Therapy
BTZ-based compounds are also being studied for their potential use in photodynamic therapy .
Metal Coordination Chemistry
Functionalized 2,1,3-benzothiadiazoles have been used for metal coordination chemistry .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c19-13(10-7-11-18(15-10)5-2-6-20-11)14-8-3-1-4-9-12(8)17-21-16-9/h1,3-4,7H,2,5-6H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRTXXSZRPTYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC=CC4=NSN=C43)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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